N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Covalent inhibitor design Fragment-based screening Electrophilic warhead

Researchers targeting the DCAF15 E3 ligase often face limited access to building blocks that mimic the aryl sulfonamide core of molecular glues like E7820. This compound addresses that gap with an electrophilic acrylamide handle paired with a pyrrolidine-1-sulfonyl moiety, enabling direct elaboration of heterobifunctional degraders. • Dual-function architecture: cLogP 1.5956 and TPSA 66.48 Ų ensure fragment-like properties ideal for covalent screening libraries. • Supply reliability: Available in multi-gram quantities (50 mg-2.5 g) at ≥98% purity with full NMR/HPLC documentation to support iterative medicinal chemistry.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 1153389-79-7
Cat. No. B2848961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
CAS1153389-79-7
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
InChIInChI=1S/C13H16N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)19(17,18)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16)
InChIKeyYWRDIVXHYHFOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Overview


N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS 1153389-79-7) is a synthetic small molecule with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . Structurally, the compound combines an electrophilic acrylamide warhead with a pyrrolidine-1-sulfonyl substituted phenyl ring—a motif that shares pharmacophoric elements with the arylsulfonamide class of molecular glue degraders, including E7820 and indisulam, which recruit the splicing factor RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase [1][2]. The compound is commercially available in research quantities with cataloged purity specifications (≥98%) and standardized storage conditions (sealed in dry, 2–8°C), positioning it as an accessible building block for fragment-based covalent screening and targeted protein degradation (PROTAC) scaffold exploration [3].

Covalent fragment screening workflow
DCAF15-recruiting sulfonamide motif
Off-the-shelf availability with analytical documentation

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: Key Differentiators


Generic substitution among acrylamide- or sulfonamide-containing building blocks is not feasible for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (1153389-79-7) because the compound embodies a chemically orthogonal dual-function architecture: an electrophilic acrylamide terminus paired with a pyrrolidine-sulfonamide moiety that introduces both steric bulk and hydrogen-bonding capacity [1]. Unlike simpler aryl sulfonamides (e.g., 4-sulfamoylphenyl acrylamides) or pyrrolidine-free analogs, this compound offers distinct topological polar surface area (TPSA = 66.48 Ų) and lipophilicity (cLogP = 1.5956) that influence membrane permeability and non-specific protein binding in screening libraries . Furthermore, the pyrrolidine-1-sulfonyl group is a key substructure in several DCAF15-recruiting molecular glues (e.g., E7820, tasisulam), where the heterocyclic sulfonamide contributes to ternary complex formation with RBM39 [2][3]. The evidence below quantifies these differentiated attributes against structurally related comparators.

Simpler acrylamides
Lack the pyrrolidine-sulfonamide motif, altering target engagement potential.
Pyrrolidine-free sulfonamides
May shift TPSA and hydrogen-bonding capacity, affecting permeability profile.
Saturated propanamide analog
Lacks the electrophilic warhead, preventing covalent bond formation.

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: Quantitative Evidence


Electrophilic Reactivity: Acrylamide vs. Propanamide

The terminal acrylamide group in 1153389-79-7 confers electrophilic reactivity absent in its saturated propanamide counterpart (N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide, MW 282 g/mol). Terminal sulfonamides exhibit 8- to 62-fold greater reactivity than terminal acrylamides toward low molecular weight thiols, establishing a clear reactivity gradient that can be exploited for target selectivity [1]. 1153389-79-7 positions itself as an intermediate-reactivity warhead, while the propanamide analog lacks electrophilic capacity entirely.

Electrophilic Reactivity
Head-to-head
Acrylamide warhead present vs No Michael acceptor
Enables covalent tethering; propanamide analog unsuitable for irreversible campaigns.
Class-level reactivity gradient: terminal sulfonamides 8–62× more reactive toward thiols.
Covalent inhibitor design Fragment-based screening Electrophilic warhead

Lipophilicity (cLogP) Balance

The calculated partition coefficient (cLogP) for 1153389-79-7 is 1.5956 . This value falls within the favorable range for fragment-like molecules and is lower than that of the biaryl-extended analog (2E)-3-{[1,1'-biphenyl]-4-yl}-N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, which has an estimated cLogP > 4.0 due to the biphenyl substitution . The lower lipophilicity of 1153389-79-7 reduces the risk of promiscuous membrane partitioning and off-target aggregation in biochemical assays.

Lipophilicity (cLogP)
Data to verify
1.60
calculated
Lower lipophilicity supports fragment-like solubility and reduces off-target membrane partitioning.
Vendor computed; empirical verification recommended.
ADME optimization Fragment library design cLogP

TPSA & Hydrogen Bond Capacity

The TPSA of 1153389-79-7 is 66.48 Ų with 3 hydrogen bond acceptors and 1 donor . This profile contrasts with simpler aryl sulfonamides lacking the pyrrolidine ring (e.g., 4-sulfamoylphenyl acrylamide derivatives, TPSA typically >80 Ų due to primary sulfonamide NH2) and offers a distinct balance of polarity for fragment-based library diversification. The pyrrolidine sulfonamide motif provides a tertiary sulfonamide nitrogen that eliminates a hydrogen bond donor relative to primary sulfonamides, reducing TPSA and potentially improving membrane permeability.

Topological Polar Surface Area
Data to verify
66.48 Ų
Reduced TPSA relative to primary sulfonamides (>80 Ų) may improve passive permeability.
Computed; empirical confirmation advised.
Oral bioavailability prediction Cell permeability Physicochemical properties

Commercial Availability & Purity

1153389-79-7 is commercially available from multiple vendors with purity specifications ranging from ≥95% to ≥98% [1]. Moldb offers the compound at 98% purity with documentation including NMR, HPLC, and LC-MS . Pricing for 1g quantities ranges from $847 to $857 across vendors (2023–2024 data) [1]. In contrast, the saturated propanamide analog (N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide) is not widely cataloged as a stock item and typically requires custom synthesis, incurring longer lead times and higher upfront costs.

Commercial Availability
Reported
Multiple vendors, ≥98% purity vs Custom synthesis only
Off-the-shelf procurement reduces project lead time and synthesis uncertainty.
Catalog data 2023–2025; prices $847–$857/g.
Chemical sourcing Building block procurement Purity analysis

Structural Orthogonality for Covalent Fragment Libraries

1153389-79-7 provides a chemically orthogonal scaffold that combines three distinct pharmacophoric elements: (1) an electrophilic acrylamide warhead for covalent target engagement, (2) a para-substituted phenyl ring enabling vector diversification, and (3) a pyrrolidine sulfonamide group that introduces steric bulk and a tertiary amine center [1]. This tripartite architecture differs from simpler acrylamide fragments (e.g., N-phenylacrylamide, MW 147) and from acrylamide-free aryl sulfonamides (e.g., E7820, MW 411; indisulam, MW 386), which lack the electrophilic warhead [2]. The compound thus occupies a unique chemical space at the intersection of covalent inhibitor and molecular glue degrader pharmacophores.

Structural Orthogonality
Class-level
Acrylamide + sulfonamide (MW 280) vs N-phenylacrylamide (MW 147) / E7820 (MW 411)
Combines covalent warhead with DCAF15-recruiting motif, enabling covalent molecular glue design.
Pharmacophore mapping; experimental ternary complex data for E7820 class.
Covalent fragment library Chemoproteomics Diversity-oriented synthesis

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: Applications


Covalent Fragment Screening: Kinases & E3 Ligases

The acrylamide warhead of 1153389-79-7 enables irreversible covalent modification of cysteine residues in target proteins. With cLogP = 1.5956 and TPSA = 66.48 Ų, the compound possesses fragment-like physicochemical properties suitable for high-concentration biochemical screening . This compound can be deployed in intact-protein mass spectrometry (MS) or activity-based protein profiling (ABPP) workflows to identify novel ligandable cysteines across the kinome or E3 ligase family, leveraging the electrophilic reactivity gradient (terminal sulfonamides 8–62× more reactive than acrylamides toward thiols) to prioritize selective engagement [1].

PROTAC Linker & E3 Ligase Scaffold Diversification

The pyrrolidine-1-sulfonyl phenyl moiety is structurally homologous to the core of E7820, a validated DCAF15-recruiting molecular glue degrader . 1153389-79-7 can serve as a synthetic intermediate for elaborating novel DCAF15 ligands by functionalizing the acrylamide terminus with target-protein-binding moieties (e.g., via amide coupling or click chemistry), thereby generating heterobifunctional PROTAC candidates. The compound's lower MW (280.34) relative to E7820 (MW 411) offers greater synthetic tractability for iterative optimization of linker length and composition [1].

Chemoproteomic Probe Synthesis

The acrylamide group of 1153389-79-7 can be conjugated to biotin or fluorescent reporters (e.g., TAMRA, Cy5) to generate activity-based probes for chemoproteomic target identification. The pyrrolidine sulfonamide moiety provides a distinct steric and electronic signature that can be used to differentiate probe binding from background. Procurement of the compound at ≥98% purity with available NMR, HPLC, and LC-MS documentation ensures reproducible probe synthesis and minimizes artifacts in pull-down experiments .

Arylsulfonamide Library Building Block

1153389-79-7 serves as a versatile building block for parallel synthesis of arylsulfonamide libraries. The acrylamide terminus can undergo Michael additions, Diels-Alder reactions, or aza-Michael conjugations to generate diverse analogs. The compound's commercial availability in multiple package sizes (50 mg to 2.5 g) and from multiple vendors (Chemscene, Moldb, Enamine, Leyan) ensures supply chain redundancy and scalability for medicinal chemistry campaigns [2]. Storage at 2–8°C in sealed, dry containers maintains long-term stability of the acrylamide moiety .

Application
Selection Property
Validation Focus
Covalent Fragment Screening
Electrophilic warhead & fragment-like profile
Cysteine reactivity profiling (MS/ABPP)
PROTAC Scaffold Exploration
Pyrrolidine-sulfonamide DCAF15 motif
Ternary complex formation with RBM39
Chemoproteomic Probe Synthesis
Analytically verified purity & documentation
Probe integrity & target engagement
Arylsulfonamide Library Diversification
Multi-vendor availability & orthogonal reactivity
Library generation via Michael addition/click chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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